REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][SH:10])=[CH:5][CH:4]=1.[C:11]([OH:16])(=[O:15])[C:12]([CH3:14])=[CH2:13].[OH-].[Na+]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][S:10][CH2:13][CH:12]([CH3:14])[C:11]([OH:16])=[O:15])=[CH:5][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CS
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated on the steam bath for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
refluxed for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The acidic extracts are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
of dichloromethane, diluted with 50 ml
|
Type
|
TEMPERATURE
|
Details
|
hexane, and chilled
|
Type
|
CUSTOM
|
Details
|
3-[(4-methoxyphenyl)methylthio]-2-methylpropanoic acid is collected as a white crystalline solid, m.p. 74°-82° (5.5 g.)
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)CSCC(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |